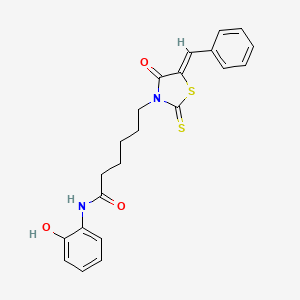
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidinones known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of a thiazolidine ring, a benzylidene moiety, and a hydroxyphenyl group enhances its interaction with biological targets.
1. Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinones | Antibacterial | |
| Benzylidene derivatives | Antifungal |
The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
2. Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. Thiazolidinones are known to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A comparative study showed:
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Thiazolidinone A | Breast Cancer | Apoptosis induction | |
| Thiazolidinone B | Lung Cancer | Cell cycle arrest |
3. Anti-inflammatory Effects
Compounds containing thiazolidine rings have also demonstrated anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Several studies have examined the biological activity of thiazolidinone derivatives:
- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various thiazolidinones against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives exhibited potent activity comparable to standard antibiotics.
- Anticancer Mechanisms : In vitro studies showed that this compound inhibited the growth of cancer cell lines through apoptosis and inhibition of key signaling pathways involved in cancer progression.
- Inflammation Model : In vivo models indicated that this compound could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
Predictive Modeling
Predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to forecast the biological activities based on the compound's structural characteristics. These tools can provide insights into expected activities, guiding further experimental validation.
Eigenschaften
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-18-12-7-6-11-17(18)23-20(26)13-5-2-8-14-24-21(27)19(29-22(24)28)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,25H,2,5,8,13-14H2,(H,23,26)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMULGARZZDBOD-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














